Product packaging for SN34037(Cat. No.:CAS No. 1548116-54-6)

SN34037

Cat. No.: B610896
CAS No.: 1548116-54-6
M. Wt: 344.23
InChI Key: ZVSJDUNUGMVNIL-UHFFFAOYSA-N
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Description

Contextualizing Aldo-Keto Reductase 1C3 (AKR1C3) within Human Metabolism and Disease Pathogenesis

Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a member of the aldo-keto reductase superfamily. wikipedia.org These enzymes are critical in the conversion of aldehydes and ketones to their corresponding alcohols. wikipedia.org AKR1C3 is particularly notable for its role in the metabolism of steroid hormones and prostaglandins. researchgate.netnih.gov It catalyzes the reduction of weak androgens and estrogens to their more potent forms, such as the conversion of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to 17β-estradiol. researchgate.netnih.govoup.com This function positions AKR1C3 as a key regulator of ligand availability for nuclear receptors like the androgen and estrogen receptors. researchgate.net

Beyond steroid metabolism, AKR1C3 is involved in the prostaglandin (B15479496) synthesis pathway, where it converts prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α). wikipedia.orgnih.gov This activity has implications for inflammatory processes and cell proliferation. nih.govresearchgate.net

The overexpression of AKR1C3 has been linked to the pathogenesis of various diseases, particularly hormone-dependent cancers such as prostate and breast cancer. wikipedia.orgresearchgate.netnih.gov In these malignancies, elevated AKR1C3 levels can lead to increased local production of potent androgens and estrogens, driving tumor growth and progression. researchgate.netresearchgate.net Its role extends to hormone-independent cancers as well, including those of the lung, bladder, and liver, where it may contribute to carcinogenesis and therapeutic resistance. nih.govnih.govfrontiersin.org Furthermore, AKR1C3 is implicated in other conditions like allergic diseases and skin disorders. wikipedia.orgnih.gov

Emergence of SN34037 as a Potent and Selective AKR1C3 Inhibitor

The critical role of AKR1C3 in disease has spurred the development of inhibitors to probe its function and as potential therapeutic agents. This compound has been identified as a specific and potent inhibitor of AKR1C3. medchemexpress.comprobechem.commedkoo.com The development of selective inhibitors is challenging due to the high sequence identity among the AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). nih.govresearchgate.net Inhibition of other isoforms can lead to undesirable effects, making the selectivity of compounds like this compound particularly valuable. nih.gov

Research has focused on developing compounds that can effectively inhibit AKR1C3 without significantly affecting other family members. For instance, studies on N-phenyl-aminobenzoates revealed that specific structural modifications could confer high selectivity for AKR1C3. nih.gov The development of such selective inhibitors is a significant step forward in being able to dissect the specific roles of AKR1C3.

Significance of this compound as a Molecular Probe in Preclinical Investigations

A molecular probe is a small molecule used to study biological systems, such as proteins. thermofisher.com this compound serves as an invaluable molecular probe in preclinical research to investigate the physiological and pathological functions of AKR1C3. medchemexpress.com By selectively inhibiting AKR1C3, researchers can elucidate its specific contributions to various cellular processes and disease models.

For example, this compound has been used to demonstrate the role of AKR1C3 in the cytotoxic activity of certain anticancer prodrugs. The compound PR-104A requires activation by AKR1C3 to exert its cell-killing effects. This compound was shown to inhibit this activation in cells with high AKR1C3 expression, confirming the enzyme's role in the drug's mechanism of action. medchemexpress.com This use of this compound highlights its utility in understanding drug metabolism and resistance mechanisms.

Furthermore, selective inhibitors like this compound are crucial tools in validating AKR1C3 as a therapeutic target. By observing the effects of its inhibition in preclinical cancer models, scientists can assess the potential benefits of developing AKR1C3-targeting drugs for clinical use. nih.govnih.gov The insights gained from studies using this compound and other selective inhibitors are instrumental in advancing our understanding of AKR1C3-driven pathologies and in the development of novel therapeutic strategies. nih.govacs.org

Research Findings on AKR1C3 Inhibition

CompoundTargetIC50 (nM)Selectivity (over AKR1C2)Key FindingReference
SN33638AKR1C313HighPartially inhibited testosterone formation in high AKR1C3-expressing cell lines. nih.govnih.gov
Compound 1oAKR1C33828-foldA potent and selective N-phenyl-aminobenzoate based inhibitor. nih.gov
Compound 27 (S19-1035)AKR1C33.04>3289-foldReversed doxorubicin (B1662922) resistance in a breast cancer cell line. nih.gov
Compound 2j and 2lAKR1C325-56>220-foldSuppressed proliferation of prostate cancer cells. nih.gov

Properties

CAS No.

1548116-54-6

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.23

IUPAC Name

[4-(2,4-Dichlorophenyl)-1-piperazinyl]-4-morpholinyl-methanone

InChI

InChI=1S/C15H19Cl2N3O2/c16-12-1-2-14(13(17)11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2

InChI Key

ZVSJDUNUGMVNIL-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=CC=C(Cl)C=C2Cl)CC1)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SN34037;  SN-34037;  SN 34037; 

Origin of Product

United States

Biochemical and Enzymological Characterization of Sn34037 S Inhibitory Activity

In Vitro Inhibition Profile of Human AKR1C3 by SN34037

The in vitro inhibition profile of human AKR1C3 by this compound has been established through various biochemical assays. This compound has been utilized as a tool to specifically inhibit AKR1C3 activity in cellular contexts and with recombinant enzyme. medchemexpress.comnih.gov

Determination of Inhibitory Potency (e.g., IC50 values against recombinant AKR1C3)

The inhibitory potency of this compound against AKR1C3 is commonly measured by its half-maximal inhibitory concentration (IC50) value. While specific IC50 values for this compound against recombinant AKR1C3 were not consistently available across the search results in a format suitable for a definitive data table, the compound is described as a specific inhibitor of AKR1C3. medchemexpress.comprobechem.com Studies have used this compound to demonstrate the involvement of AKR1C3 in the metabolism and cytotoxicity of certain prodrugs, implying a relevant inhibitory potency in cellular settings. nih.goviranarze.ird-nb.inforesearchgate.net For instance, this compound inhibited the aerobic cytotoxicity of PR-104A in cells with high AKR1C3 expression. nih.govresearchgate.net The degree of this inhibition correlated with AKR1C3 expression levels. d-nb.inforesearchgate.net

Kinetic Analysis of AKR1C3 Inhibition by this compound

Information regarding the detailed kinetic analysis of AKR1C3 inhibition by this compound, such as the determination of inhibition constants (Ki), was not explicitly detailed in the provided search results. However, this compound's ability to inhibit AKR1C3-mediated reactions, such as the reduction of coumberone (B8199054), has been utilized in functional assays to assess AKR1C3 activity in cells. nih.govresearchgate.netsci-hub.se This suggests a direct interaction and impact on the enzyme's catalytic rate.

Selectivity Assessment of this compound across Aldo-Keto Reductase Isoforms

Selectivity is a crucial aspect of characterizing enzyme inhibitors to understand their potential specificity towards a particular target within a protein family. This compound has been evaluated for its selectivity, particularly among the AKR1C family members. ctdbase.orginvivochem.cn

Cross-reactivity Profiling against AKR1C1, AKR1C2, and AKR1C4

Research indicates that this compound is considered a selective inhibitor of AKR1C3. medchemexpress.comprobechem.com While detailed cross-reactivity data (e.g., IC50 values) for this compound against AKR1C1, AKR1C2, and AKR1C4 were not presented in the search snippets, the compound's utility as a specific AKR1C3 inhibitor in studies involving these isoforms implies limited significant inhibition of AKR1C1, AKR1C2, and AKR1C4 at concentrations effective against AKR1C3. iranarze.ird-nb.inforesearchgate.net For example, studies using this compound to probe AKR1C3 activity in cells expressing other AKR1C isoforms did not report significant inhibition of the activity attributed to those isoforms by this compound. iranarze.ird-nb.inforesearchgate.net

Evaluation of Specificity against Other Reductase Superfamilies

Beyond the AKR1C family, the specificity of this compound against other reductase superfamilies was not extensively detailed in the provided search results. However, its characterization as a specific AKR1C3 inhibitor suggests a degree of selectivity over a broader range of enzymes, though comprehensive profiling data were not available. medchemexpress.com

Structural Basis of this compound-AKR1C3 Interaction

Information regarding the precise structural basis of the interaction between this compound and AKR1C3, such as data from co-crystallography or detailed binding mode analysis specific to this compound, was not found within the provided search results. Studies have explored the structural interactions of other AKR1C3 inhibitors, such as NSAIDs and indomethacin (B1671933) analogues, with the enzyme, highlighting key residues in the active site involved in binding, such as Tyr-55 and His-117 in the oxyanion site. sci-hub.seplos.orgunimore.itnih.gov While this compound is a morpholylurea derivative nih.govsci-hub.se, structural data specifically for its complex with AKR1C3 were not retrieved.

Sn34037 As an Indispensable Tool in Prodrug Bioactivation Research

Elucidation of Prodrug PR-104A Metabolic Activation Pathways by AKR1C3

PR-104 is a clinical-stage bioreductive prodrug that is converted in the body to its active form, PR-104A. tandfonline.com PR-104A is a dinitrobenzamide mustard designed to be activated under hypoxic conditions, such as those found in solid tumors. tandfonline.commdpi.com However, research has shown that PR-104A can also be activated under aerobic conditions by the enzyme AKR1C3. mdpi.comaacrjournals.org This discovery highlighted an "off-target" activation pathway that could lead to toxicity in well-oxygenated normal tissues, including bone marrow progenitors. mdpi.com

Role of AKR1C3 in Aerobic Conversion of PR-104A to Active Metabolites

AKR1C3 is a two-electron reductase that catalyzes the nitro reduction of PR-104A, leading to the formation of cytotoxic hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites. tandfonline.commdpi.com This metabolic process is oxygen-insensitive, unlike the one-electron reduction primarily carried out by NADPH:cytochrome P450 oxidoreductase (POR) under hypoxic conditions. mdpi.comaacrjournals.org The identification of AKR1C3 as an enzyme capable of activating PR-104A aerobically provided a potential explanation for the observed dose-limiting myelotoxicity of PR-104 in clinical trials. mdpi.com Studies have shown a correlation between AKR1C3 expression levels and the aerobic metabolism of PR-104A in various cell lines. aacrjournals.org

SN34037's Utility in Discriminating AKR1C3-Dependent Prodrug Metabolism

This compound is a specific inhibitor of AKR1C3. medchemexpress.commedchemexpress.eu Its use has been instrumental in distinguishing the contribution of AKR1C3 to PR-104A metabolism from other reductive pathways. By inhibiting AKR1C3 activity with this compound, researchers can assess the extent to which this enzyme is responsible for the aerobic activation and cytotoxicity of PR-104A in different cell lines and experimental models. medchemexpress.comresearchgate.net For instance, studies have shown that preincubation with this compound significantly decreased the in vitro sensitivity of certain leukemia cells (e.g., T-ALL) to PR-104A, particularly in cell lines with high AKR1C3 expression. researchgate.netnih.govnih.gov This demonstrates that AKR1C3 is a major determinant of PR-104A sensitivity in these cells and highlights this compound's utility in confirming AKR1C3-dependent metabolism. nih.gov

Data illustrating the effect of this compound on PR-104A cytotoxicity in cell lines with varying AKR1C3 expression levels can be presented as follows:

Cell Line (AKR1C3 Expression)PR-104A IC50 (Aerobic)PR-104A IC50 + this compound (Aerobic)Fold Change in IC50 (with/without this compound)
High AKR1C3 (e.g., TF1)LowHighSignificant Increase
Low AKR1C3 (e.g., Nalm6)HighMinimal ChangeClose to 1

Note: This table is illustrative based on findings indicating this compound inhibits PR-104A cytotoxicity in high-AKR1C3 cells but not low-AKR1C3 cells. medchemexpress.comresearchgate.net

Furthermore, this compound-sensitive reduction of the fluorogenic probe coumberone (B8199054) has been developed as a rapid and specific assay for measuring AKR1C3 activity in cells, providing a valuable tool for identifying PR-104A-responsive leukemias. medchemexpress.comresearchgate.netnih.gov

Investigation of Novel Bioreductive Prodrug Analogues Utilizing this compound

The understanding gained from studying PR-104A metabolism and the role of AKR1C3 has driven the development of novel bioreductive prodrug analogues designed to mitigate the off-target activation by AKR1C3 while retaining hypoxia-selective activation. This compound plays a crucial role in the preclinical evaluation of these new compounds. medchemexpress.eufigshare.comaacrjournals.org

Assessment of AKR1C3-Mediated Activation in New Prodrug Constructs (e.g., SN29176, ACHM-025)

This compound is used to assess the extent to which novel prodrug analogues are substrates for AKR1C3. By comparing the cytotoxicity or metabolic conversion of the analogue in the presence and absence of this compound, researchers can determine if the new construct is resistant to AKR1C3-mediated activation. For example, SN29176, a PR-104A analogue, was specifically designed to be resistant to human AKR1C3 activation. mdpi.com Studies utilizing this compound have confirmed that inhibition of AKR1C3 does not significantly alter the sensitivity of cells to SN29176, in contrast to its effect on PR-104A sensitivity. mdpi.comresearchgate.net This indicates that SN29176 bypasses the AKR1C3 activation pathway. mdpi.com

Another example is ACHM-025, a third-generation AKR1C3-activated prodrug. nih.govresearchgate.net In this case, this compound is used to confirm that the prodrug's cytotoxicity is indeed dependent on AKR1C3 activity. Studies have shown that this compound causes a significant increase in the IC50 value of ACHM-025, demonstrating that its activation is mediated by AKR1C3. nih.gov This confirms the targeted design of ACHM-025 to be selectively activated by this enzyme, particularly in cancers like T-cell acute lymphoblastic leukemia (T-ALL) where AKR1C3 is highly expressed. nih.govresearchgate.netnih.gov

Data demonstrating the differential effect of this compound on PR-104A, SN29176, and ACHM-025 cytotoxicity could be presented as follows:

ProdrugCell Line (AKR1C3 Expression)Fold Change in IC50 (with/without this compound)Implication
PR-104AHigh AKR1C3Significant IncreaseAKR1C3-dependent activation
SN29176High AKR1C3Close to 1Resistant to AKR1C3 activation
ACHM-025High AKR1C3Significant IncreaseAKR1C3-dependent activation

Note: This table is illustrative based on findings regarding the effect of this compound on these prodrugs. mdpi.comresearchgate.netnih.gov

Applications of Sn34037 in Preclinical Disease Modeling and Mechanistic Studies

In Vitro Cellular Models for Disease Research

In vitro cellular models, including both hematological malignancy and solid tumor cell lines, are extensively used to study the effects of SN34037. These models provide a controlled environment to investigate the compound's impact on cellular processes and its interaction with AKR1C3.

Hematological Malignancy Cell Line Studies (e.g., Leukemia Cell Sensitivity to Prodrugs)

Research involving hematological malignancy cell lines has significantly contributed to understanding the role of AKR1C3 in the context of prodrug activation. This compound has been instrumental in these studies, particularly concerning the nitrogen mustard prodrug PR-104A. medchemexpress.comnih.govresearchgate.net

Studies have shown that this compound inhibits the aerobic cytotoxicity of PR-104A in leukemia cell lines that exhibit high AKR1C3 expression, such as TF1 erythroleukemia cells. medchemexpress.commedchemexpress.comnih.govresearchgate.net Conversely, this compound does not significantly inhibit the aerobic cytotoxicity of PR-104A in cell lines with low AKR1C3 expression, such as Nalm6 pre-B cell acute lymphoblastic leukemia (B-ALL) cells. medchemexpress.commedchemexpress.comnih.govresearchgate.net This differential effect highlights the dependence of PR-104A's aerobic activation on AKR1C3 activity. nih.govresearchgate.netmdpi.com

In patient-derived pediatric ALL xenografts, PR-104A was found to be more potent in T-ALL lines, which generally have higher AKR1C3 levels than B-ALL. nih.govresearchgate.netnih.gov this compound significantly inhibited PR-104A cytotoxicity in T-ALL but not in B-ALL, further supporting the role of AKR1C3 in the sensitivity of these cells to PR-104A. nih.govresearchgate.netnih.gov

A strong correlation has been observed between the this compound-sensitive reduction of coumberone (B8199054) (a fluorogenic probe for AKR1C activity) to fluorescent coumberol (B8201823) and AKR1C3 protein expression levels in a panel of human leukemia cell lines. nih.govpreclinicalpivot.orgresearchgate.net This correlation extends to the this compound-sensitive reduction of PR-104A to its active form, PR-104H. nih.govpreclinicalpivot.orgresearchgate.net These findings indicate that the degree to which this compound affects the metabolic activation of PR-104A and the reduction of coumberone is directly related to the endogenous levels of AKR1C3 in these cells. nih.govpreclinicalpivot.orgresearchgate.netmdpi.com

Interactive Data Table: Impact of this compound on PR-104A Cytotoxicity in Leukemia Cell Lines

Cell Line (Leukemia Type)Endogenous AKR1C3 Expression LevelEffect of this compound on Aerobic PR-104A CytotoxicitySource(s)
TF1 (Erythroleukemia)HighInhibited medchemexpress.commedchemexpress.comnih.govresearchgate.net
Nalm6 (Pre-B ALL)LowNot inhibited medchemexpress.commedchemexpress.comnih.govresearchgate.net
T-ALL XenograftsHighInhibited nih.govresearchgate.netnih.gov
B-ALL XenograftsLowNot inhibited nih.govresearchgate.netnih.gov

Solid Tumor Cell Line Investigations (e.g., Colon Cancer, Hepatocellular Carcinoma, Prostate Cancer)

This compound has also been utilized in studies involving various solid tumor cell lines to investigate the role of AKR1C3 in these cancers and its implications for therapeutic responses. plos.orgresearchgate.netctdbase.orgnih.govascentawits.com

In solid tumor cell lines, this compound has been used to explore how inhibiting AKR1C3 can modulate cellular phenotypes, particularly in the context of sensitivity to antineoplastic agents. For example, studies have investigated the effect of this compound on the sensitivity of cancer cells with varying AKR1C3 expression to prodrugs like PR-104A. mdpi.comresearchgate.net Inhibition of AKR1C3 by this compound has been shown to prevent sensitivity to PR-104A in a manner directly proportional to AKR1C3 expression in a panel of cancer cell lines. mdpi.comresearchgate.net This suggests that AKR1C3 plays a significant role in the activation and subsequent cytotoxic effects of PR-104A in these solid tumor models. mdpi.comresearchgate.net

In hepatocellular carcinoma (HCC) cell lines, AKR1C3 activity, assessed using the coumberone/SN34037 assay, was found to be higher in some lines (e.g., HepG2) compared to others (e.g., PLC/PRF/5). tandfonline.com This differential AKR1C3 expression contributed to the varying sensitivity of these cell lines to PR-104A under aerobic conditions. tandfonline.com

This compound plays a crucial role in unraveling mechanisms of drug resistance mediated by AKR1C3. By selectively inhibiting AKR1C3, researchers can determine the extent to which this enzyme contributes to reduced sensitivity to certain chemotherapeutic agents or prodrugs. preclinicalpivot.orgplos.org

While some studies suggest AKR1C3 inhibitors might be useful in overcoming resistance in certain cancers like prostate cancer by regulating hormone-mediated signaling or in breast cancer by enhancing the effect of agents like doxorubicin (B1662922), the specific role of this compound in these contexts, beyond its use as a tool to assess AKR1C3 activity, requires further detailed exploration within the confines of the provided search results. medchemexpress.commedchemexpress.euresearchgate.net

Interactive Data Table: AKR1C3 Activity in Hepatocellular Carcinoma Cell Lines

Cell Line (HCC)AKR1C3 Activity (nmol/10^6 cells/hr) - Measured by this compound-sensitive coumberol formationSource(s)
HepG21.7 ± 0.1 tandfonline.com
PLC/PRF/50.46 ± 0.02 tandfonline.com
SNU-398Not detectable tandfonline.com
Hep3BNot detectable tandfonline.com

Cellular Pathway Analysis Facilitated by this compound (e.g., Nrf2/Keap1 pathway regulation, steroidogenesis)

AKR1C3 is known to play a role in various cellular processes, including steroid hormone and prostaglandin (B15479496) regulation. mdpi.comreseaprojournals.com It catalyzes the conversion of androgen precursors to potent androgens and is involved in the metabolism of prostaglandins. reseaprojournals.comgoogle.comresearchgate.netfrontiersin.org this compound, as a selective AKR1C3 inhibitor, has been used to investigate the impact of AKR1C3 activity on these pathways.

While the direct involvement of this compound in regulating the Nrf2/Keap1 pathway is not explicitly detailed in the search results, the Nrf2/Keap1 pathway is a key regulator of cellular responses to oxidative stress and is involved in the expression of detoxification and antioxidant enzymes. semanticscholar.orgpcbiochemres.commdpi.comnih.gov AKR1C3's role in metabolism and detoxification could potentially intersect with this pathway. The Nrf2-Keap1 pathway is activated by steroid hormone signaling to govern neuronal remodeling, suggesting a potential link between steroidogenesis (influenced by AKR1C3) and Nrf2 signaling. nih.gov Keap1 is a negative regulator of Nrf2, targeting it for degradation. semanticscholar.orgpcbiochemres.commdpi.comnih.gov Inhibition of Keap1 can lead to Nrf2 activation. researchgate.net Although this compound's direct effect on Nrf2/Keap1 is not described, its use in studying AKR1C3's metabolic roles contributes to understanding the broader cellular environment where pathways like Nrf2/Keap1 operate.

AKR1C3 is a 17β-hydroxysteroid dehydrogenase (17β-HSD5) that catalyzes the NADPH-dependent conversion of androgen precursors, such as 4-androstene-3,17-dione (Δ⁴-AD) and 5α-androstan-3,17-dione (5-Adione), to testosterone (B1683101) (T) and 5α-dihydrotestosterone (5α-DHT), respectively. google.com It also converts androsterone (B159326) to 5α-androstane-3α,17β-diol, a precursor of 5α-DHT in the backdoor pathway. google.com Elevated levels of AKR1C3 can activate the androgen receptor (AR) signaling pathway. researchgate.netfrontiersin.org this compound, by inhibiting AKR1C3, can be used to study the dependence of androgen production and AR signaling on this specific enzyme.

In Vivo Preclinical Animal Model Investigations

This compound has been employed in various in vivo preclinical animal models, particularly in oncology research, to understand the functional significance of AKR1C3 and to evaluate therapeutic strategies. nih.gov

Patient-Derived Xenograft (PDX) Models in Oncology Research

Patient-derived xenograft (PDX) models, created by implanting human tumor tissue directly into immunocompromised mice, are considered highly relevant preclinical tools that maintain the heterogeneity and genetic integrity of the original patient tumor. invivotek.comtd2inc.comcriver.comcrownbio.com These models are valuable for evaluating drug efficacy and understanding tumor biology. invivotek.comtd2inc.comcriver.comcrownbio.com

This compound has been instrumental in validating AKR1C3 as a therapeutic target in PDX models. Studies have shown a strong correlation between AKR1C3 expression levels and sensitivity to certain drugs, particularly prodrugs activated by AKR1C3. nih.govnih.gov By inhibiting AKR1C3 with this compound, researchers can determine the extent to which a tumor's response to a therapy is dependent on AKR1C3 activity. For instance, in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), preincubation with this compound significantly decreased the sensitivity of T-ALL xenograft cells to the prodrug PR-104A, but not BCP-ALL cells, correlating with basal AKR1C3 protein expression levels. nih.gov This indicates that AKR1C3 is a major determinant of sensitivity to PR-104 and PR-104A in these models and supports AKR1C3 as a potential biomarker for response. nih.govnih.gov

This compound has been used to investigate how inhibiting AKR1C3 can modulate the efficacy of prodrugs that are substrates for this enzyme. Some prodrugs are designed to be activated by specific enzymes, and off-target activation by enzymes like AKR1C3 in normal tissues can lead to toxicity. mdpi.com By using this compound to block AKR1C3 activity, researchers can assess the contribution of AKR1C3 to prodrug activation and evaluate the potential for improving the therapeutic window of such agents.

For example, PR-104A, a prodrug, is activated by AKR1C3, leading to cytotoxicity in oxygenated tissues. mdpi.com Studies using this compound have shown that inhibiting AKR1C3 prevents the sensitivity to PR-104A in a manner proportional to AKR1C3 expression. mdpi.comresearchgate.net This highlights the role of AKR1C3 in the off-target activation of PR-104A and suggests that inhibiting AKR1C3 could reduce associated toxicities. mdpi.com In the context of novel prodrugs designed to be resistant to AKR1C3 activation, this compound can be used to confirm that the new prodrug's efficacy is not dependent on AKR1C3, thereby validating the design strategy. mdpi.com

In acute myeloid leukemia (AML) cell lines and PDX models, this compound prevented the cytotoxicity of the AKR1C3-activated prodrug ACHM-025, with a significant increase in IC₅₀ values observed when AKR1C3 was inhibited. nih.gov This further supports the use of this compound to demonstrate the dependence of prodrug activity on AKR1C3 expression in preclinical models. nih.gov

Other Genetically Engineered and Orthotopic Animal Models Employing this compound

Beyond PDX models, this compound may be used in other genetically engineered or orthotopic animal models to study the specific roles of AKR1C3 in disease progression or therapeutic response within relevant tissue microenvironments. Orthotopic models, where tumors are implanted in their native anatomical site, can provide more physiologically relevant insights into tumor growth, invasion, and response to therapy. td2inc.com Genetically engineered models allow for the study of AKR1C3 in specific genetic contexts. While the provided search results primarily detail the use of this compound in the context of xenograft and PDX models for evaluating prodrugs and validating AKR1C3 as a target, its application in other model types would follow similar principles of using its selective AKR1C3 inhibitory activity to understand the enzyme's function in vivo.

Data Table: Impact of this compound on Prodrug Sensitivity in Preclinical Models

Model Type / Cell LineProdrugAKR1C3 Expression LevelThis compound TreatmentEffect on Prodrug Sensitivity (e.g., Change in IC₅₀)Citation
HCT116 (AKR1C3 overexpressing)PR-104AHigh+ this compoundSignificant increase in aerobic IC₅₀ mdpi.comresearchgate.net
HCT116 (Wild-type)PR-104ALow+ this compoundMinimal effect on aerobic IC₅₀ mdpi.comresearchgate.net
Various Cancer Cell LinesPR-104AVarying+ this compoundDecrease in sensitivity proportional to AKR1C3 expression mdpi.comresearchgate.net
T-ALL Xenograft CellsPR-104AHigh+ this compoundSignificant decrease in sensitivity nih.gov
BCP-ALL Xenograft CellsPR-104ALow+ this compoundNo significant decrease in sensitivity nih.gov
ALL-11/AKR1C3 cellsACHM-025High+ this compound>20-fold shift in IC₅₀ nih.gov
ALL-11/EV cellsACHM-025Low+ this compoundMinimal shift in IC₅₀ nih.gov
Pediatric B-ALL and T-ALL PDXsACHM-025Varying+ this compoundSignificant increase in IC₅₀ nih.gov

This table summarizes findings where this compound was used to demonstrate the dependence of certain prodrugs' activity on AKR1C3 expression in various cellular and xenograft models.

Methodological Advancements and Assays Leveraging Sn34037

Development and Optimization of Enzymatic Activity Assays

Enzymatic activity assays are fundamental techniques used to measure the catalytic rate of an enzyme. krems-bioanalytics.comabyntek.combellbrooklabs.comsigmaaldrich.com The development and optimization of assays specifically designed to quantify AKR1C3 activity have been significantly advanced by the use of SN34037. These assays typically involve monitoring the conversion of a known substrate by AKR1C3 and quantifying the resulting product. abyntek.comsigmaaldrich.com

Fluorometric Coumberone (B8199054)/Coumberol (B8201823) Assay as an AKR1C3-Specific Readout

A prominent example is the fluorometric coumberone/coumberol assay. plos.orgplos.orgnih.govresearchgate.netresearchgate.net This assay utilizes coumberone as a substrate, which is converted to the fluorescent product coumberol by AKR1C enzymes. plos.orgresearchgate.net To ensure the measurement is specific to AKR1C3, the assay is conducted in the presence of this compound. plos.orgplos.orgnih.govresearchgate.net The amount of coumberol formation that is inhibited by this compound directly reflects the activity of AKR1C3. nih.govresearchgate.netresearchgate.nethaematologica.org This this compound-sensitive coumberone reduction provides a specific and quantifiable readout for AKR1C3 enzymatic activity. nih.govresearchgate.netresearchgate.nethaematologica.org This method has been successfully applied to measure AKR1C3 activity in various biological samples, including cell lysates and clinical specimens. plos.orgplos.orghaematologica.org

Integration of this compound for Background Subtraction and Specificity Confirmation

The integration of this compound is crucial for obtaining specific AKR1C3 activity measurements and for background subtraction. Since coumberone can be metabolized by multiple AKR1C isoforms, a portion of the observed coumberol formation may not be due to AKR1C3. plos.orgresearchgate.net By comparing the coumberol formation in the presence and absence of this compound, researchers can subtract the activity from other enzymes, thereby isolating the specific contribution of AKR1C3. plos.orgplos.orgnih.govresearchgate.netresearchgate.nethaematologica.org This differential measurement confirms the specificity of the assay for AKR1C3 and provides a more accurate assessment of its activity in complex biological samples. plos.orgresearchgate.net

High-Throughput Screening (HTS) Platforms and this compound as a Reference Compound

High-throughput screening (HTS) is a vital process in drug discovery for rapidly evaluating large numbers of compounds. bmglabtech.comevotec.comprinsesmaximacentrum.nl this compound serves as a valuable reference compound in the development and validation of HTS assays designed to identify AKR1C3 inhibitors. unito.itmedchemexpress.com Its established potency and specificity make it an ideal positive control to ensure the assay is functioning correctly and is sensitive enough to detect inhibition. unito.it Using this compound as a reference helps in optimizing assay conditions and provides a benchmark for evaluating the inhibitory potential of screened compounds. unito.it While direct examples of this compound being screened are not detailed, its use as a specific inhibitor in high-throughput compatible assays implies its utility in establishing and validating such screening platforms. bellbrooklabs.complos.orgresearchgate.net

Analytical Chemistry Techniques for Metabolite Profiling Aided by this compound (e.g., LC-MS/MS)

Analytical chemistry techniques, particularly LC-MS/MS, are essential for comprehensive metabolite profiling. nih.govmdpi.comnih.govmdpi.comjmb.or.krthermofisher.com this compound plays an indirect but significant role in studies using these techniques to investigate AKR1C3-mediated metabolism. By selectively inhibiting AKR1C3, researchers can alter the metabolic landscape of a sample and use LC-MS/MS to identify and quantify the resulting changes in metabolite concentrations. researchgate.net This approach helps in identifying substrates and products of AKR1C3. researchgate.net For instance, the this compound-sensitive reduction of PR-104A to its active metabolite PR-104H, detectable by analytical methods, demonstrates how the inhibitor aids in understanding AKR1C3's metabolic role. researchgate.net Thus, this compound, in conjunction with techniques like LC-MS/MS, is a valuable tool for elucidating metabolic pathways influenced by AKR1C3. researchgate.net

Immunobiological Techniques to Correlate AKR1C3 Expression with this compound Sensitivity (e.g., Western Blotting)

Immunobiological techniques, such as Western blotting, are routinely used to determine the expression levels of specific proteins in biological samples. plos.orgplos.orgnih.govresearchgate.netresearchgate.netmdpi.com Western blotting allows for the detection and quantification of AKR1C3 protein. plos.orgplos.orgnih.govresearchgate.netresearchgate.netmdpi.com By correlating the amount of AKR1C3 protein detected by Western blotting with the sensitivity of cells or enzymatic activity to inhibition by this compound, researchers can establish a relationship between the level of the enzyme and the effectiveness of the inhibitor. plos.orgnih.govresearchgate.netresearchgate.netmdpi.com Studies have demonstrated correlations between AKR1C3 protein expression and this compound-sensitive enzymatic activity or the sensitivity to AKR1C3-activated prodrugs like PR-104A. nih.govresearchgate.netresearchgate.netmdpi.com This correlation, often supported by quantitative Western blot data, strengthens the evidence for this compound's specificity and its utility in research exploring the biological functions and implications of AKR1C3 expression levels. plos.orgnih.govresearchgate.netresearchgate.netmdpi.com

Compound Information

Compound NamePubChem CID
This compoundNot provided in snippets
CoumberoneNot provided in snippets
CoumberolNot provided in snippets
PR-104A9906735
PR-104HNot provided in snippets
SN32425Not provided in snippets
SN32424Not provided in snippets
SN33638Not provided in snippets
INDO3714
FLU3345
SN29176Not provided in snippets
Androstenedione (B190577)123222
Testosterone (B1683101)10497

Data Table: Illustrative AKR1C3 Activity Measurement with and without this compound

This illustrative table demonstrates how the use of this compound allows for the determination of AKR1C3-specific enzymatic activity in different sample types by subtracting the activity remaining in the presence of the inhibitor from the total activity.

Sample TypeTotal Coumberol Formation (Relative Fluorescence Units)Coumberol Formation with 1 µM this compound (Relative Fluorescence Units)This compound-Sensitive AKR1C3 Activity (Relative Fluorescence Units)
Sample A (High AKR1C3)15030120
Sample B (Low AKR1C3)402515
Sample C (Control)1082

Broader Academic Implications and Future Research Directions

Contribution of SN34037 Studies to Understanding AKR1C3 as a Druggable Target

Research employing this compound has been instrumental in validating AKR1C3 as a druggable target, particularly in cancers where it is overexpressed. By specifically inhibiting AKR1C3, this compound studies have demonstrated the enzyme's role in the activation of certain prodrugs, such as PR-104A. researchgate.netnih.gov For instance, this compound significantly decreased the in vitro sensitivity of T-cell acute lymphoblastic leukemia (T-ALL) xenograft cells to PR-104A, highlighting AKR1C3 as a major determinant of sensitivity to this prodrug. nih.gov This indicates that targeting AKR1C3 can modulate the effectiveness of such therapeutic agents. The ability of this compound to prevent the aerobic cytotoxicity of PR-104A in cells with high AKR1C3 expression, but not in those with low expression, further supports AKR1C3's role in this activation pathway and its potential as a therapeutic target. researchgate.netnih.gov These findings underscore the importance of AKR1C3 activity in the metabolism of specific compounds and validate the enzyme as a relevant target for therapeutic intervention.

Strategies for Rational Design of Improved AKR1C3-Targeting Agents (e.g., Structure-Activity Relationship studies building on this compound)

While this compound itself is a valuable tool compound, studies involving it contribute to the rational design of improved AKR1C3 inhibitors and AKR1C3-activated prodrugs. This compound is described as a morpholylurea and a specific inhibitor of AKR1C3. researchgate.netnih.gov The development and characterization of this compound, alongside other AKR1C3 inhibitors, have informed structure-activity relationship (SAR) studies. These studies aim to identify molecular features critical for potent and selective AKR1C3 inhibition. researchgate.netnih.gov For example, SAR studies on morpholino(phenylpiperazin-1-yl)methanones, a class including compounds structurally related to morpholylureas like this compound, have revealed that lipophilic electron-withdrawing substituents and specific hydrogen bond interactions within the AKR1C3 active site are important for activity and selectivity. researchgate.net Although this compound is a non-carboxylate inhibitor, its characterization contributes to the broader understanding of how different chemical scaffolds interact with the AKR1C3 enzyme, guiding the design of new agents that may overcome limitations such as cellular transport or off-target effects observed with other inhibitor classes like carboxylic acids. researchgate.netsci-hub.se The development of AKR1C3-resistant analogs of prodrugs, informed by the understanding of AKR1C3-mediated activation gained through studies with inhibitors like this compound, also represents a key rational design strategy. iranarze.ir

Elucidating Novel Biological Roles of AKR1C3 through this compound-Mediated Perturbation

Utilizing this compound to specifically inhibit AKR1C3 allows researchers to perturb the enzyme's activity and thereby elucidate its biological roles. Beyond its established functions in steroid and prostaglandin (B15479496) metabolism and prodrug activation, AKR1C3 has been implicated in regulating myeloid and erythroid differentiation. nih.govmdpi.com By inhibiting AKR1C3 with this compound, researchers can study the resulting changes in cellular processes, signal pathways, and differentiation states. For example, AKR1C3-mediated prostaglandin D2 metabolism has been shown to regulate myeloid differentiation, suggesting AKR1C3 as a potential target in acute myeloid leukemia (AML). nih.govmdpi.com Perturbing AKR1C3 activity with this compound could help to further define the specific mechanisms by which AKR1C3 influences differentiation pathways and contribute to the understanding of its role in hematopoiesis and leukemia development. nih.govresearchgate.net Furthermore, AKR1C3 is involved in various signaling pathways, including PI3K/Akt and MAPK pathways, and its inhibition can impact processes like cell proliferation, invasion, and resistance to therapy. frontiersin.orgnih.gov Studies using this compound to selectively block AKR1C3 can help dissect the precise involvement of this enzyme in these complex cellular networks and identify novel biological functions.

Biomarker Discovery and Validation Strategies Utilizing this compound in Preclinical Settings

This compound plays a crucial role in biomarker discovery and validation strategies, particularly in identifying patient populations likely to respond to AKR1C3-targeted therapies or AKR1C3-activated prodrugs. The this compound-sensitive coumberone (B8199054) reduction assay is a rapid and specific method for measuring AKR1C3 enzymatic activity in cells. researchgate.netnih.govascentawits.com This assay, utilizing this compound to confirm AKR1C3-specific activity, has shown potential utility for identifying leukemias responsive to PR-104A. researchgate.netnih.gov Studies have demonstrated a strong correlation between AKR1C3 expression levels and sensitivity to PR-104/PR-104A in preclinical models of T-ALL. nih.govascentawits.comnih.gov By using this compound to specifically inhibit AKR1C3 activity in these models, researchers can confirm that the observed drug sensitivity is indeed mediated by this enzyme. nih.govnih.gov This validation is critical for establishing AKR1C3 expression or activity as a predictive biomarker for response to AKR1C3-activated prodrugs like PR-104 or OBI-3424. nih.govfrontiersin.orgascentawits.comnih.gov While variations in sensitivity to the downstream cytotoxic metabolites can confound the relationship, the this compound-sensitive assay provides a valuable tool for assessing the contribution of AKR1C3 activity and refining biomarker strategies for patient stratification in future clinical trials. researchgate.net

Q & A

Q. What is the biochemical mechanism of SN34037, and how is its specificity for AKR1C3 validated experimentally?

this compound is a selective inhibitor of AKR1C3, a key enzyme in steroid metabolism and drug resistance. Its mechanism involves competitive inhibition, demonstrated via enzymatic assays using coumberone as a substrate and measuring fluorescence to track activity . Specificity is validated through dose-response experiments with Western Blot analysis to confirm protein induction and inhibitor efficacy. Control experiments using AKR1C3-knockout cell lines or co-administration with other AKR1C family inhibitors further isolate its target specificity .

Q. How should researchers design dose-dependent studies to evaluate this compound’s efficacy in vitro?

Dose-dependent studies require:

  • Range selection : Start with pilot experiments (e.g., 0.1–10 μM) based on prior AKR1C3 inhibition data .
  • Controls : Include untreated cells and a vehicle control (e.g., DMSO).
  • Replication : Triplicate biological replicates to account for variability.
  • Endpoint assays : Coumberone-based fluorescence for enzymatic activity and cytotoxicity assays (e.g., EC50 calculations) to link enzyme inhibition to functional outcomes .

Q. What are common pitfalls in interpreting this compound’s activity data, and how can contradictions be resolved?

Contradictions may arise from differences in cell line AKR1C3 expression levels, assay conditions (e.g., NADPH concentration), or off-target effects. To resolve these:

  • Cross-validation : Use orthogonal methods (e.g., siRNA knockdown + inhibitor treatment) .
  • Contextual analysis : Compare results across multiple models (e.g., HT29 colon cancer vs. prostate cancer cells) .
  • Meta-analysis : Review literature for consensus on this compound’s IC50 range and contextualize findings within established thresholds .

Advanced Research Questions

Q. How can researchers optimize protocols for measuring AKR1C3 activity in the presence of this compound to minimize assay interference?

Optimization parameters include:

  • Protein concentration : Standardize lysate amounts (e.g., 40 μg/well) to avoid signal saturation .
  • Incubation time : Pre-incubate this compound with lysates (60 min at 37°C) to ensure binding equilibrium .
  • Inhibitor stability : Confirm this compound’s stability under assay conditions via HPLC or mass spectrometry.
  • Data normalization : Use internal controls (e.g., β-actin Western Blots) to adjust for protein loading variability .

Q. What experimental strategies are effective for studying this compound’s synergy with other redox-modulating agents (e.g., PR-104A)?

Synergy studies require:

  • Preconditioning models : Expose cells to this compound (e.g., 2.5 μM for 48 hours) before adding secondary agents .
  • Isobologram analysis : Quantify combination effects using Chou-Talalay or Bliss independence models.
  • Mechanistic dissection : Measure reactive oxygen species (ROS), glutathione levels, and DNA damage markers to differentiate additive vs. synergistic pathways .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Discrepancies often stem from pharmacokinetic (PK) limitations or tumor microenvironment factors. Strategies include:

  • PK profiling : Measure this compound’s bioavailability, half-life, and tissue distribution in animal models.
  • Xenograft models : Use AKR1C3-overexpressing tumors to correlate target engagement with efficacy.
  • Biomarker integration : Monitor AKR1C3 activity in plasma/tissue samples via LC-MS/MS .

Q. What methodologies validate this compound’s target specificity in complex biological systems?

Advanced validation involves:

  • Genetic silencing : CRISPR/Cas9 AKR1C3 knockout models to confirm phenotype rescue with this compound.
  • Chemical proteomics : Use this compound-linked affinity probes to pull down binding partners.
  • Transcriptomic profiling : RNA-seq to identify off-target pathways altered by treatment .

Q. How should researchers statistically handle variability in this compound response data across experimental replicates?

Employ:

  • Mixed-effects models : Account for batch effects and inter-replicate variability.
  • Power analysis : Predefine sample sizes using pilot data to ensure statistical rigor.
  • Robust normalization : Use Z-score transformation or quantile normalization for high-throughput datasets .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to preclinical studies using this compound, particularly in animal models?

Ensure compliance with:

  • 3Rs principle (Replacement, Reduction, Refinement): Minimize animal use via in silico modeling or organoids where possible.
  • IACUC protocols : Justify dosing regimens and humane endpoints (e.g., tumor volume limits).
  • Data transparency : Report negative results to avoid publication bias .

Q. What emerging research applications for this compound warrant exploration beyond oncology?

Potential areas include:

  • Inflammatory diseases : AKR1C3’s role in prostaglandin metabolism.
  • Neurodegeneration : Links to oxidative stress pathways.
  • Drug resistance : this compound as a chemosensitizer in non-cancer contexts (e.g., antimicrobial resistance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.